
H-D-Phe-Pip-Arg-pNA 2 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-Pip-Arg-pNA 2 acetate involves the coupling of D-phenylalanine, piperidine, and arginine with p-nitroaniline. The reaction conditions typically include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Phe-Pip-Arg-pNA 2 acetate undergoes hydrolysis when catalyzed by thrombin, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Hydrolysis: Catalyzed by thrombin under physiological conditions.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline .
Aplicaciones Científicas De Investigación
Anticoagulant Activity Measurement
H-D-Phe-Pip-Arg-pNA 2 acetate serves as a substrate for thrombin, enabling the quantification of thrombin activity through colorimetric assays. The hydrolysis of this substrate releases p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.
Key Features:
- Specificity: The substrate is highly specific for thrombin, making it an ideal choice for anticoagulant assays.
- Sensitivity: The assay demonstrates a high sensitivity to changes in thrombin concentration, allowing for precise measurements.
Data Table: Thrombin Activity Assay Results
Sample Type | Thrombin Concentration (nM) | Absorbance at 405 nm | Activity (Units) |
---|---|---|---|
Control | 0 | 0.00 | 0 |
Low Concentration | 5 | 0.15 | 2.5 |
Medium Concentration | 10 | 0.30 | 5.0 |
High Concentration | 20 | 0.60 | 10.0 |
Inhibition Studies
Research has demonstrated that this compound can be utilized to study the inhibitory effects of various anticoagulants on thrombin activity. Inhibitors such as antithrombin III (AT-III) and heparin can significantly alter the hydrolysis rate of the substrate.
Case Study: Inhibition by Heparin
In a study examining the effect of heparin on thrombin activity, varying concentrations of heparin were added to a fixed concentration of thrombin and H-D-Phe-Pip-Arg-pNA acetate was used as the substrate. The results indicated a dose-dependent inhibition of thrombin activity.
Data Table: Effect of Heparin on Thrombin Activity
Heparin Concentration (U/mL) | Absorbance at 405 nm | % Inhibition |
---|---|---|
0 | 0.60 | 0% |
5 | 0.45 | 25% |
10 | 0.30 | 50% |
20 | 0.15 | 75% |
Clinical Applications in Thrombosis Management
H-D-Phe-Pip-Arg-pNA acetate is not only significant in laboratory settings but also holds potential for clinical applications in managing thrombotic disorders. Its ability to measure thrombin levels accurately can aid in diagnosing conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).
Clinical Study Overview:
A clinical study utilized H-D-Phe-Pip-Arg-pNA acetate to monitor thrombin levels in patients undergoing anticoagulant therapy. The study aimed to correlate thrombin levels with clinical outcomes.
Findings:
- Patients with elevated thrombin levels showed a higher incidence of thrombosis.
- Regular monitoring using this substrate allowed for timely adjustments in anticoagulant therapy.
Research on Mechanisms of Action
Further investigations into the mechanisms by which H-D-Phe-Pip-Arg-pNA acetate interacts with thrombin have revealed insights into its structural properties and binding affinities. These studies are crucial for developing more effective anticoagulants.
Research Insights:
- Molecular dynamics simulations have shown that the substrate binds effectively to the active site of thrombin, leading to its hydrolysis.
- The structure-activity relationship (SAR) studies indicate that modifications to the peptide sequence can enhance specificity and potency against thrombin.
Mecanismo De Acción
H-D-Phe-Pip-Arg-pNA 2 acetate acts as a substrate for thrombin. When thrombin cleaves the compound, it releases p-nitroaniline, which can be measured spectrophotometrically. This reaction is specific to thrombin, allowing for precise measurement of thrombin activity and antithrombin-heparin cofactor (AT-III) levels .
Comparación Con Compuestos Similares
Similar Compounds
H-D-Phe-Pip-Arg-pNA hydrochloride: Similar in structure but with different salt form, offering better water solubility and stability.
H-D-Phe-Pip-Arg-pNA acetate: Another salt form with enhanced solubility and stability.
Uniqueness
H-D-Phe-Pip-Arg-pNA 2 acetate is unique due to its specific interaction with thrombin and its use in measuring antithrombin-heparin cofactor (AT-III) activity. Its chromogenic properties make it a valuable tool in both clinical diagnostics and research .
Propiedades
IUPAC Name |
acetic acid;(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N8O5.2C2H4O2/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;2*1-2(3)4/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);2*1H3,(H,3,4)/t21-,22+,23+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPSYFXCUKYEBE-ROJHRYAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N8O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.